Guanoclor

Overview

Description

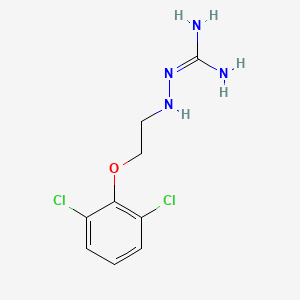

Guanoclor, also known as guanochlor, is a sympatholytic drug . It is known to bind to non-adrenergic sites in pig kidney membranes .

Synthesis Analysis

The synthesis of this compound involves the reaction of β-(2,6-dichlorophenoxy)ethyl bromide with hydrazine to give an intermediate, which is then reacted with S-methylthiourea to produce this compound .Molecular Structure Analysis

The molecular formula of this compound is C9H12Cl2N4O . The IUPAC name is 2-[2-(2,6-dichlorophenoxy)ethyl]hydrazinecarboximidamide .Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.13 g/mol . It is a solid at room temperature .Scientific Research Applications

Nitrogen Harvesting from Aquatic Ecosystems

Guanoclor, a variant of Guano, has been studied for its potential in biological nitrogen harvesting from aquatic ecosystems. This research explores the use of guano for capturing nitrogen from the sea or aquatic systems and rearing birds near fishery ponds or terrestrial water bodies. Such applications are significant for environmental improvement and could become a source of income and employment generation (Yadava Rc, 2014).

Plant Growth and Production

Research has been conducted on the application of guano in agriculture, particularly its impact on the growth and production of mung beans. This study found that guano significantly affects relative growth rate and dry weight of seeds, indicating its potential as a natural fertilizer in agriculture (Desy Lavria, L. Mawarni, A. Barus, 2015).

Bat Guano for Species Identification

Bat guano has been identified as a valuable source of DNA, especially for the order-wide identification of Chiroptera (bats). This study highlights the utility of bat guano as a DNA source for ecological and conservation studies (Faith M. Walker et al., 2016).

Guanine Quartets in Nanotechnology and Chemical Biology

The self-assembly properties of guanine, related to this compound, have been explored for their application in nanotechnology and chemical biology. These properties enable the design of functional supramolecular assemblies for various chemical fields, from supramolecular chemistry to catalysis (Loic Stefan, D. Monchaud, 2019).

Guano and Plant Nutrient Contents

A study on the effects of bat guano on plant nutrient contents found that its application to soil in different forms significantly increased organic matter and various mineral amounts in both soil and lettuce, demonstrating its efficacy as an organic fertilizer (M. Ünal et al., 2018).

Guanosine and Cellular Responses

Research on cyclic guanosine monophosphate (cGMP) and its role in various cellular responses has highlighted its significance in the pathophysiology of the heart. The modulation of cGMP pathways by drugs like phosphodiesterase-5 inhibitors could be therapeutically beneficial for various cardiac conditions (R. Kukreja, F. Salloum, Anindita Das, 2012).

Safety and Hazards

When handling Guanoclor, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers There are several papers available that discuss this compound . These papers provide more detailed information about the drug, its uses, and its synthesis.

Mechanism of Action

Target of Action

Guanoclor, also known as guanochlor, is a sympatholytic drug . It is known to bind to non-adrenergic sites in pig kidney membranes .

Mode of Action

It is known to bind to non-adrenergic sites in pig kidney membranes . This binding could potentially alter the function of these sites, leading to its antihypertensive effects

Biochemical Pathways

Given its binding to non-adrenergic sites in pig kidney membranes , it is likely that this compound influences pathways related to kidney function and blood pressure regulation

Result of Action

This compound is an antihypertensive agent . It binds to non-adrenergic sites in pig kidney membranes, which likely leads to its antihypertensive effects . .

properties

IUPAC Name |

2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHXRRMCNSMUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198184 | |

| Record name | Guanoclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5001-32-1 | |

| Record name | 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanoclor [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanoclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13779 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanoclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanoclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANOCLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HBT852YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Guanoclor as an antihypertensive drug?

A1: this compound functions as an adrenergic neuron blocking agent []. While its precise mechanism for lowering blood pressure remains unclear, research suggests that it disrupts sympathetic efferent function, primarily by blocking sympathetic fibers at the neuro-effector junction []. This action is similar to other drugs in its class, such as guanethidine, bethanidine, guanoxan, and debrisoquine [].

Q2: Are there any known concerns regarding the long-term use of this compound?

A2: While direct long-term studies on this compound might be limited, research points towards potential liver function impairment associated with Guanoxan, another drug in the same class []. This finding raises concerns about the possibility of similar effects with this compound, prompting a preference for alternative medications until further research clarifies this aspect.

Q3: What is known about the conformational behavior of this compound in solution?

A3: Studies employing conformational analysis techniques have revealed that this compound, similar to other antihypertensive drugs like Guanethidine, exists as various rotameric species in aqueous solutions []. Interestingly, the specific rotamer believed to be pharmacologically active might not be the sole conformer present in solution []. This finding highlights the complexities of drug-receptor interactions and the importance of considering conformational equilibria in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylethyl 4-({7-[2-fluoro-4-(methylsulfonyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)-1-piperidinecarboxylate](/img/structure/B1672349.png)

![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)

![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)

![N-(4-(2-(Benzo[d]thiazol-2-yl)piperidine-1-carbonyl)phenyl)furan-2-carboxamide](/img/structure/B1672354.png)

![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1672356.png)

![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)

![2-{[2-({4-chloro-2-methoxy-5-[(1-propylpiperidin-4-yl)oxy]phenyl}amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}-6-fluorobenzamide](/img/structure/B1672359.png)

![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![5-Ethyl-N-[2-fluoro-5-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1672369.png)

![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)

![1-(6-((3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-YL)oxy)pyridin-3-YL)pyrrolidin-2-one](/img/structure/B1672371.png)